3-(4-chlorophenyl)-N-(2-methylphenyl)-2,1-benzoxazole-5-carboxamide
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Overview
Description
3-(4-chlorophenyl)-N-(2-methylphenyl)-2,1-benzoxazole-5-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(2-methylphenyl)-2,1-benzoxazole-5-carboxamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving o-aminophenol and a carboxylic acid derivative under acidic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-(2-methylphenyl)-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxides and quinones.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted benzoxazole derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-N-(2-methylphenyl)-2,1-benzoxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Used in the development of pharmaceuticals due to its potential biological activities.
Biological Studies: Investigated for its effects on various biological pathways and targets.
Industrial Applications: Utilized in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(2-methylphenyl)-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl)methanol
- **3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl)methanol
Uniqueness
3-(4-chlorophenyl)-N-(2-methylphenyl)-2,1-benzoxazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both benzoxazole and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H15ClN2O2 |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(2-methylphenyl)-2,1-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C21H15ClN2O2/c1-13-4-2-3-5-18(13)23-21(25)15-8-11-19-17(12-15)20(26-24-19)14-6-9-16(22)10-7-14/h2-12H,1H3,(H,23,25) |
InChI Key |
HNZLYSHHCGULCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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